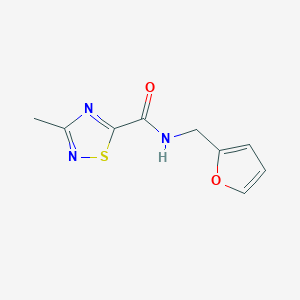![molecular formula C21H26O3 B2558764 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde CAS No. 380342-78-9](/img/structure/B2558764.png)
4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde” is a chemical compound with the CAS Number: 380342-78-9 . It has a molecular weight of 326.44 . The IUPAC name of this compound is 4-[(4-tert-butyl-2,6-dimethylbenzyl)oxy]-3-methoxybenzaldehyde .
Molecular Structure Analysis
The Inchi Code of the compound is 1S/C21H26O3/c1-14-9-17(21(3,4)5)10-15(2)18(14)13-24-19-8-7-16(12-22)11-20(19)23-6/h7-12H,13H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder in physical form . The storage temperature is room temperature .Scientific Research Applications
Photostability Enhancements in Chemistry
Research indicates that specific structural modifications, such as replacing a methyl substituent with a methoxymethyl group, can substantially increase the photostability of certain chemical compounds. This has been demonstrated in the context of sterically hindered catechols and o-benzoquinones, shedding light on the intricate relationship between molecular structure and photostability properties (Arsenyev et al., 2016).
Electrochemical Properties and Reactions
Electrochemical studies have delved into the oxidation processes of compounds like 4-tert-butylcatechol, exploring their behavior in different conditions. These studies reveal nuanced insights into the electrochemical mechanisms, such as the ECE (Electrochemical-Chemical-Electrochemical) mechanism, and the formation of specific methoxyquinone derivatives under certain pH conditions. Such research is crucial for understanding and optimizing electrochemical reactions in various scientific and industrial applications (Nematollahi & Golabi, 2000).
Complexation with Metal Ions
Studies on the complexation of certain organic molecules with metal ions like vanadium(V) have been conducted, demonstrating the formation of complexes with the [VO]3+ cation. These complexes have been characterized structurally and analyzed using DFT (Density Functional Theory), providing valuable information on their electronic structures and potential applications in various fields (Back et al., 2012).
Applications in Catalysis
Research has explored the catalytic properties of certain copper(II) complexes, demonstrating their efficacy in the oxidation of alcohols under specific conditions. These findings have implications for the development of more efficient and selective catalysts in chemical processes, potentially leading to advancements in synthetic chemistry and industrial applications (Hazra et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
properties
IUPAC Name |
4-[(4-tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14-9-17(21(3,4)5)10-15(2)18(14)13-24-19-8-7-16(12-22)11-20(19)23-6/h7-12H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNINYJLSYBUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1COC2=C(C=C(C=C2)C=O)OC)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-benzo[de]isoquinolin-1-one](/img/structure/B2558681.png)

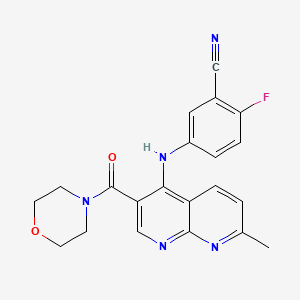
![5-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2558684.png)
![6-[4-(propan-2-yl)phenyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2558686.png)
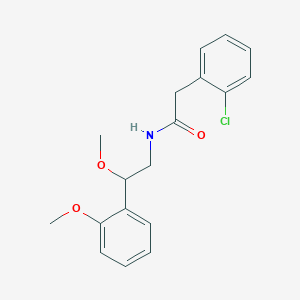
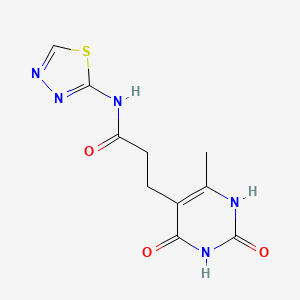
![1,7-dimethyl-3-(4-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2558692.png)
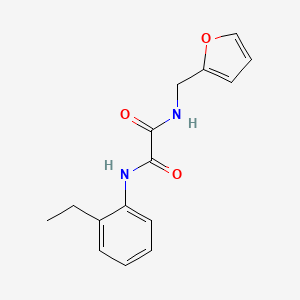
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2558697.png)
[(thiophen-2-yl)methyl]amine](/img/structure/B2558698.png)
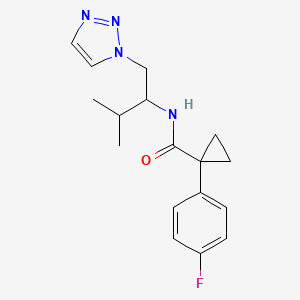
![N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2558702.png)
